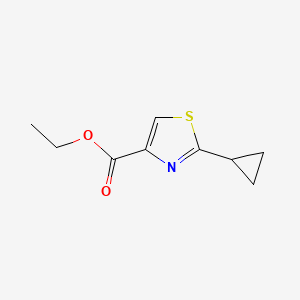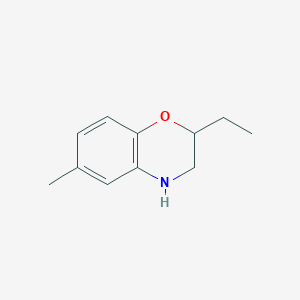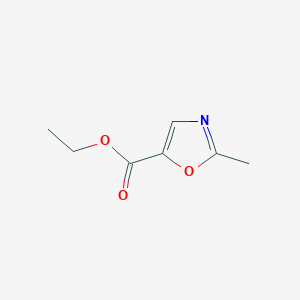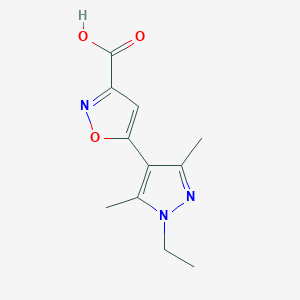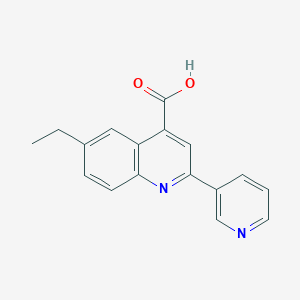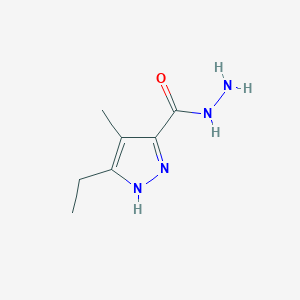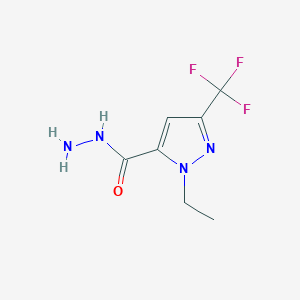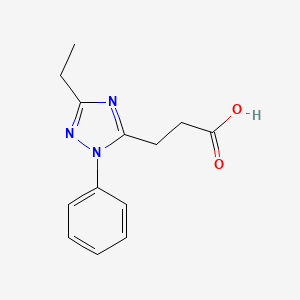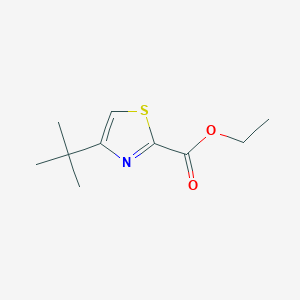
Ethyl 4-(tert-butyl)thiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding
Ethyl 4-(tert-butyl)thiazole-2-carboxylate and related compounds have been studied for their structural properties. One study focused on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, highlighting its hydrogen-bonded dimer structures and interactions, which are crucial for understanding its behavior in various chemical contexts (Lynch & Mcclenaghan, 2004).
Chemical Synthesis and Modifications
Significant work has been done in synthesizing and modifying this compound derivatives for various applications. For instance, the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids, which were studied for their antibacterial activity, demonstrates the compound's utility in creating biologically active molecules (Markovich et al., 2014). Another study synthesized ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, focusing on their spectroscopic characterization and potential technological applications due to their non-linear optical properties (Haroon et al., 2019).
Antimicrobial and Antioxidant Studies
This compound derivatives have also been evaluated for their antimicrobial and antioxidant properties. A study synthesized a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, assessing their effectiveness as antioxidant agents and their potential as therapeutic targets for diseases, including COVID-19, through molecular docking methods (Haroon et al., 2021).
Electronic and Optical Properties
Research on the electronic and optical properties of this compound derivatives has led to insights into their potential use in organic semiconductors and light-emitting devices. A notable example is the study of a molecule derived from this compound, which exhibited reversible excited-state intramolecular proton transfer, indicating its applicability in white organic light-emitting diodes (Zhang et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
Target of Action
Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a complex compound with potential biological activity. It’s worth noting that thiazole derivatives have been reported to show antibacterial and antifungal potential , suggesting that they may interact with targets involved in these biological processes.
Mode of Action
Thiazole derivatives have been reported to possess strong binding affinity, particularly those with a hydroxyl group substituted on the benzene ring . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with antibacterial and antifungal activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
It is also predicted to be a CYP1A2 and CYP2C19 inhibitor, which could impact its metabolism .
Result of Action
Thiazole derivatives have been reported to show moderate to significant antibacterial and antifungal potential , suggesting that they may exert their effects by disrupting bacterial and fungal cell processes.
Propriétés
IUPAC Name |
ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHMVIBNJJRJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


